molecular formula C6H6Cl2N2 B154738 2,4-Dichloro-5,6-dimethylpyrimidine CAS No. 1780-32-1

2,4-Dichloro-5,6-dimethylpyrimidine

Cat. No.: B154738
CAS No.: 1780-32-1
M. Wt: 177.03 g/mol
InChI Key: BFXIDUSEHNCLTP-UHFFFAOYSA-N
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Description

2,4-Dichloro-5,6-dimethylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 2nd and 4th positions and two methyl groups at the 5th and 6th positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichloro-5,6-dimethylpyrimidine can be synthesized through several methods. One common synthetic route involves the chlorination of 5,6-dimethyluracil. The process typically involves the use of phosphorus oxychloride (POCl3) as a chlorinating agent. The reaction is carried out under reflux conditions, where 5,6-dimethyluracil is treated with POCl3 and a base such as N,N-dimethylaniline. The mixture is heated to around 125°C for several hours to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,6-dimethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from substitution reactions include various substituted pyrimidines, depending on the nucleophile used. For example, reaction with an amine can yield an amino-substituted pyrimidine .

Scientific Research Applications

2,4-Dichloro-5,6-dimethylpyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2,4-Dichloro-5-methylpyrimidine
  • 2,4-Dihydroxy-5,6-dimethylpyrimidine

Uniqueness

2,4-Dichloro-5,6-dimethylpyrimidine is unique due to the presence of both chlorine and methyl groups, which confer specific chemical properties and reactivity. Compared to its analogs, it exhibits distinct substitution patterns and biological activities, making it valuable in various applications .

Properties

IUPAC Name

2,4-dichloro-5,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-4(2)9-6(8)10-5(3)7/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXIDUSEHNCLTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90287121
Record name 2,4-dichloro-5,6-dimethylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-32-1
Record name 1780-32-1
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Record name 2,4-dichloro-5,6-dimethylpyrimidine
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Record name 2,4-dichloro-5,6-dimethylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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